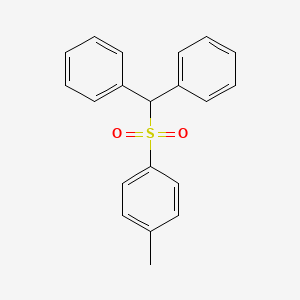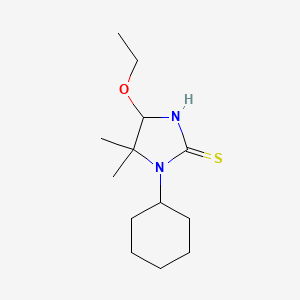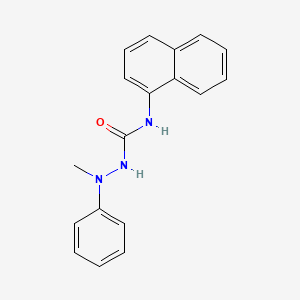![molecular formula C21H12ClNO B14000418 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one is a heterocyclic compound with a complex structure that includes a pyrido[3,2,1-jk]carbazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one typically involves the cyclocondensation of hexahydrocarbazole with phenylmalonate, followed by chlorination and azidation at specific positions . The reaction conditions often include the use of sulfuryl chloride for chlorination and subsequent degradation of the pyrono ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.
化学反应分析
Types of Reactions
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and phenyl positions.
Common Reagents and Conditions
Chlorination: Sulfuryl chloride is commonly used for chlorination reactions.
Azidation: Azidation at specific positions can be achieved using azide reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination and azidation can lead to the formation of derivatives with modified functional groups .
科学研究应用
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in biological activity. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
相似化合物的比较
Similar Compounds
5-heptyl-4-hydroxy-6H-pyrido[3,2,1-jk]carbazol-6-one: Similar core structure with different substituents.
4-methyl-6H-pyrido[3,2,1-jk]carbazol-6-one: Another derivative with a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro and phenyl groups enhances its reactivity and interaction with biological targets .
属性
分子式 |
C21H12ClNO |
|---|---|
分子量 |
329.8 g/mol |
IUPAC 名称 |
4-chloro-3-phenyl-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5,7,9(16),10,12,14-heptaen-2-one |
InChI |
InChI=1S/C21H12ClNO/c22-19-16-11-6-10-15-14-9-4-5-12-17(14)23(20(15)16)21(24)18(19)13-7-2-1-3-8-13/h1-12H |
InChI 键 |
MOVMNPWDSWQFOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC4=C3N(C2=O)C5=CC=CC=C45)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


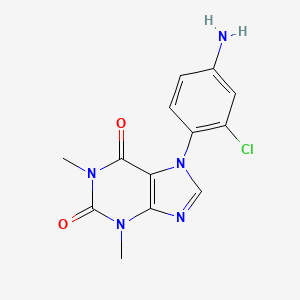
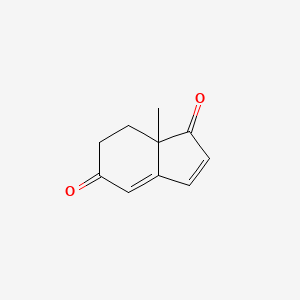



![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)
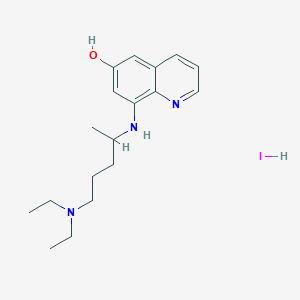

![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
![Phenylmethyl N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-N-(3-oxobutyl)carbamate](/img/structure/B14000375.png)
